![molecular formula C24H18Cl2N2O3S B2544605 1'-[(2,6-Dichlorophenyl)methyl]-3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione CAS No. 400081-78-9](/img/structure/B2544605.png)
1'-[(2,6-Dichlorophenyl)methyl]-3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
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Overview
Description
1'-[(2,6-Dichlorophenyl)methyl]-3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione is a useful research compound. Its molecular formula is C24H18Cl2N2O3S and its molecular weight is 485.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis:
- A study focused on synthesizing a spiro-indole derivative similar to the compound , providing insights into its structural aspects, including the tetrahedral geometry of the spiro carbon atom (Sehgal, Singh, Dandia, & Bohra, 1994).
Antimicrobial and Anticancer Properties:
- Research explored the synthesis of spiro[indole‐3,5′‐[1,3]thiazolo[4,5‐c]isoxazol]‐2(1H)‐ones, including the synthesis process and their antimicrobial activity (Thadhaney, Sain, Pemawat, & Talesara, 2010).
- Another study synthesized and evaluated the anticancer activity of spiro[Thiazolidinone-Isatin] conjugates, which are structurally related to the compound , showing promising results (Kaminskyy, Khyluk, Vasylenko, Zaprutko, & Lesyk, 2011).
Antifungal and Antitubercular Agents:
- Research on microwave-induced synthesis of spiro[Indole-Thiazolidinones/Thiazinones] highlighted their potential as antifungal and antitubercular agents (Dandia, Singh, & Arya, 2004).
Innovative Synthesis Methods:
- A study demonstrated a one-pot, three-component synthesis method for spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-diones, emphasizing an eco-friendly and efficient approach (Jain, Sharma, & Kumar, 2013).
Potential for Corrosion Inhibition:
- Investigations into the corrosion inhibition performance of indoline compounds, including spiro[indoline-3,2′-thiazolidine]-2,4′-diones, revealed their effectiveness in protecting steel in acidic environments (Yadav, Sarkar, & Purkait, 2015).
Mechanism of Action
Target of Action
Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Thiazolidine derivatives show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on .
Action Environment
The presence of sulfur in thiazolidine motifs enhances their pharmacological properties .
properties
IUPAC Name |
1'-[(2,6-dichlorophenyl)methyl]-3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2N2O3S/c1-31-16-11-9-15(10-12-16)28-22(29)14-32-24(28)18-5-2-3-8-21(18)27(23(24)30)13-17-19(25)6-4-7-20(17)26/h2-12H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCGVLFAWUPDPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC5=C(C=CC=C5Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,6-Dichlorophenyl)methyl]-3'-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione |
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